Hydroxy-Amino-bis(PEG2-propargyl)

Overview

Description

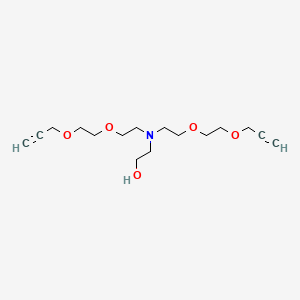

Hydroxy-Amino-bis(PEG2-propargyl) is a branched polyethylene glycol (PEG) derivative with a terminal hydroxy group and two propargyl groups. This compound is primarily used as a linker in various chemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The presence of the propargyl groups allows for the formation of stable triazole linkages, making it a valuable tool in bioconjugation and drug development .

Mechanism of Action

Target of Action

Hydroxy-Amino-bis(PEG2-propargyl) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Hydroxy-Amino-bis(PEG2-propargyl) acts as a linker in PROTACs, connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxy-Amino-bis(PEG2-propargyl) is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, this compound can influence various cellular processes depending on the specific target protein of the PROTAC .

Pharmacokinetics

The pharmacokinetic properties of Hydroxy-Amino-bis(PEG2-propargyl) are largely dependent on the specific PROTAC in which it is incorporated. As a PEG-based linker, it may enhance the solubility and bioavailability of the PROTAC . .

Result of Action

The result of Hydroxy-Amino-bis(PEG2-propargyl)'s action is the selective degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Action Environment

The action of Hydroxy-Amino-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may be affected by the concentration of copper ions in the environment . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the PROTAC .

Biochemical Analysis

Biochemical Properties

The hydroxy group in Hydroxy-Amino-bis(PEG2-propargyl) enables further derivatization or replacement with other reactive functional groups . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction allows Hydroxy-Amino-bis(PEG2-propargyl) to bind to various enzymes, proteins, and other biomolecules, facilitating their degradation .

Cellular Effects

The effects of Hydroxy-Amino-bis(PEG2-propargyl) on cells are primarily through its role in the synthesis of PROTACs . By binding to target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Hydroxy-Amino-bis(PEG2-propargyl) exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The propargyl groups in Hydroxy-Amino-bis(PEG2-propargyl) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-Amino-bis(PEG2-propargyl) is synthesized through a series of chemical reactions involving the functionalization of PEG with propargyl and hydroxy groups. The typical synthetic route involves the following steps:

PEG Functionalization: The starting material, PEG, is functionalized with propargyl groups through nucleophilic substitution reactions.

Hydroxy Group Introduction: The hydroxy group is introduced via esterification or etherification reactions.

Industrial Production Methods

In industrial settings, the production of Hydroxy-Amino-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-Amino-bis(PEG2-propargyl) undergoes several types of chemical reactions, including:

Click Chemistry: The propargyl groups participate in CuAAC reactions to form stable triazole linkages.

Substitution Reactions: The hydroxy group can be derivatized to various activated functional groups.

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Nucleophiles: Employed in substitution reactions to introduce different functional groups.

Major Products

The major products formed from these reactions include triazole-linked compounds and various functionalized PEG derivatives .

Scientific Research Applications

Hydroxy-Amino-bis(PEG2-propargyl) has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.

Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

Industry: Applied in the production of functionalized PEG derivatives for various industrial applications.

Comparison with Similar Compounds

Hydroxy-Amino-bis(PEG2-propargyl) is unique due to its branched structure and the presence of both hydroxy and propargyl groups. Similar compounds include:

Hydroxy-Amino-bis(PEG2-azide): Contains azide groups instead of propargyl groups and is used in similar click chemistry reactions.

Hydroxy-Amino-bis(PEG2-amine): Contains amine groups and is used in bioconjugation and functionalization reactions.

These similar compounds share functional similarities but differ in their specific applications and reactivity profiles.

Biological Activity

Hydroxy-Amino-bis(PEG2-propargyl) is a specialized compound that has garnered attention in the fields of biochemistry and biomedical engineering due to its unique structural features and significant biological activity. This article explores its properties, applications, and the mechanisms through which it exerts its biological effects, particularly in the context of drug delivery and targeted therapies.

Structural Characteristics

Hydroxy-Amino-bis(PEG2-propargyl) is characterized by:

- Hydroxy Group : Provides potential for further chemical modifications.

- Amino Group : Facilitates conjugation with various biomolecules.

- Propargyl Groups : Enable participation in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Polyethylene Glycol (PEG) Chains : Enhance solubility and biocompatibility, making it suitable for biological applications.

The primary biological activity of Hydroxy-Amino-bis(PEG2-propargyl) is attributed to its role as a linker in PROTAC (proteolysis-targeting chimera) technology. PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The mechanism involves:

- Conjugation : Hydroxy-Amino-bis(PEG2-propargyl) links a target protein to an E3 ligase.

- Degradation : This linkage facilitates the ubiquitination and subsequent degradation of the target protein within cells, thereby modulating cellular functions and pathways associated with diseases such as cancer .

Applications in Drug Delivery

Hydroxy-Amino-bis(PEG2-propargyl) is primarily utilized in drug delivery systems due to its ability to enhance the effectiveness of therapeutic agents. Key applications include:

- Targeted Drug Delivery : By improving the solubility and stability of drugs, it allows for more effective targeting of diseased tissues.

- Bioconjugation : The compound can be used to conjugate drugs to proteins or antibodies, enhancing their specificity and reducing off-target effects .

Research Findings and Case Studies

Several studies have highlighted the efficacy of Hydroxy-Amino-bis(PEG2-propargyl) in various applications:

Table 1: Summary of Research Findings

Advantages Over Traditional Linkers

Hydroxy-Amino-bis(PEG2-propargyl) offers several advantages compared to traditional linkers used in drug delivery systems:

- Enhanced Solubility : The PEG component significantly increases solubility in aqueous environments.

- Biocompatibility : PEG is known for its low toxicity and biocompatibility, making it suitable for therapeutic applications.

- Versatility : The presence of both hydroxy and amino groups allows for diverse chemical modifications and conjugations .

Properties

IUPAC Name |

2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAWPKGCJLYIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCO)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801190080 | |

| Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-77-0 | |

| Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.